N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that features a thiophene ring substituted with cyano and dimethyl groups, connected to a biphenyl structure via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via substitution reactions using suitable reagents.
Coupling with Biphenyl: The thiophene derivative is then coupled with a biphenyl compound through a carboxamide linkage, often using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe to study biological processes due to its unique chemical properties.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties.
Electronics: Its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the thiophene ring and the nature of the biphenyl or benzamide moiety.
- Unique Properties: N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its biphenyl structure, which may confer distinct electronic and steric properties compared to its analogs.
- Applications: While similar compounds may share some applications, the specific structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide can lead to unique interactions and functionalities in various scientific and industrial contexts.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-14(2)24-20(18(13)12-21)22-19(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKJHHGKFRIJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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